3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
“3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H16F3N3O3S2 and a molecular weight of 455.47 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The average mass is 455.474 Da, and the mono-isotopic mass is 455.058502 Da .Scientific Research Applications
Benzothiazole Derivatives
Benzothiazole derivatives are a class of heterocyclic compounds that have been extensively studied for their diverse pharmacological properties. These compounds have been explored for their potential in treating neurological disorders, such as Alzheimer's disease, due to their ability to bind to amyloid plaques and potentially aid in imaging studies for diagnostic purposes (Engler et al., 2007). Furthermore, benzothiazoles have been investigated for their anticancer activities, demonstrating the ability to induce apoptosis in cancer cells and serve as potent antitumor agents.
Dimethoxy Groups
Compounds featuring dimethoxy groups have been explored for their role in enhancing the solubility and pharmacokinetic profiles of pharmaceutical agents. These modifications can influence the drug's ability to cross biological barriers, such as the blood-brain barrier, making them valuable in the development of treatments for central nervous system disorders.
Thiadiazole Moieties
Thiadiazole moieties are notable for their anti-inflammatory and antimicrobial properties. They have been incorporated into various compounds for the development of new medications with potential applications in treating infectious diseases and addressing inflammation-related conditions. For instance, thiadiazoles have been explored for their antidepressant and anticonvulsant effects, indicating their versatility in pharmaceutical research (Qing‐Hao Jin et al., 2019).
properties
IUPAC Name |
3,4-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-7-6-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(8-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBFIHLOBVEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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